molecular formula C11H8INO2 B6187251 methyl 3-iodoquinoline-7-carboxylate CAS No. 2639443-04-0

methyl 3-iodoquinoline-7-carboxylate

Cat. No.: B6187251
CAS No.: 2639443-04-0
M. Wt: 313.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8INO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodoquinoline-7-carboxylate typically involves the iodination of quinoline derivatives. One common method is the reaction of 3-aminoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by esterification of the carboxylic acid group at the 7-position using methanol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodoquinoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative, while a Suzuki coupling could produce a biaryl compound .

Scientific Research Applications

Methyl 3-iodoquinoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and quinoline ring system can facilitate binding to these targets through various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the iodine and ester groups.

    3-Iodoquinoline: Similar structure but without the carboxylate ester group.

    Methyl 7-carboxylatequinoline: Lacks the iodine atom at the 3-position.

Uniqueness

Methyl 3-iodoquinoline-7-carboxylate is unique due to the presence of both the iodine atom and the ester group, which confer specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.

Properties

CAS No.

2639443-04-0

Molecular Formula

C11H8INO2

Molecular Weight

313.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.